2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
CAS No.: 55383-98-7
Cat. No.: VC17311773
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55383-98-7 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) |
| Standard InChI Key | SHQBBDNJLPYSSY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a partially saturated pyrimidine ring (dihydropyrimidinedione) with ketone groups at positions 2 and 4. The N1 position is substituted with a 4-methoxyphenylmethyl group, which introduces aromaticity and electron-donating methoxy functionality. The IUPAC name, 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 55383-98-7 |
| Molecular Formula | |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 1-[(4-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
| Topological Polar Surface Area | 64.3 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (~3.8 ppm, singlet) and aromatic protons (~6.8–7.2 ppm). The dihydropyrimidine ring protons resonate between 2.5–4.0 ppm, with carbonyl carbons appearing near 170 ppm in -NMR. Mass spectrometry (MS) shows a molecular ion peak at m/z 234.1, consistent with the molecular weight.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a three-step process:
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Formation of the Pyrimidine Core: Cyclocondensation of urea derivatives with β-keto esters under acidic conditions yields the dihydropyrimidinedione scaffold.
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N1-Alkylation: Introducing the 4-methoxyphenylmethyl group via nucleophilic substitution or Mitsunobu reaction.
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Purification: Recrystallization or column chromatography isolates the product in >85% purity.
Example Reaction:
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, enhancing yield (92% vs. 75% conventional).
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Catalyst Use: Lewis acids like improve regioselectivity during alkylation.
Biological Activities and Mechanisms
Enzyme Inhibition
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Thymidylate Synthase (TS): Binds to the folate-binding site with a of 0.45 μM, disrupting DNA synthesis in cancer cells.
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Dihydroorotate Dehydrogenase (DHODH): Inhibits mitochondrial DHODH (), a target in autoimmune diseases.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
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Antiviral Agents: Structural analogs are being tested against RNA viruses (e.g., SARS-CoV-2).
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Anticancer Therapeutics: Modifications at the C5 position improve TS inhibition potency.
Table 2: Activity Comparison with Pyrimidinedione Derivatives
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